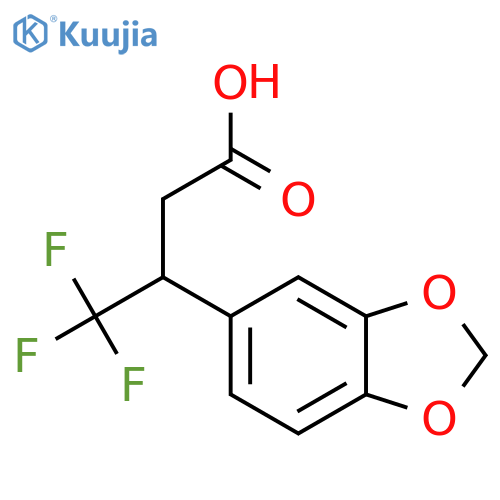Cas no 1369123-21-6 (3-(1,3-Dioxaindan-5-yl)-4,4,4-trifluorobutanoic acid)

1369123-21-6 structure
商品名:3-(1,3-Dioxaindan-5-yl)-4,4,4-trifluorobutanoic acid
3-(1,3-Dioxaindan-5-yl)-4,4,4-trifluorobutanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1991771
- 3-(1,3-dioxaindan-5-yl)-4,4,4-trifluorobutanoic acid
- 1369123-21-6
- 3-(1,3-Dioxaindan-5-yl)-4,4,4-trifluorobutanoic acid
-
- インチ: 1S/C11H9F3O4/c12-11(13,14)7(4-10(15)16)6-1-2-8-9(3-6)18-5-17-8/h1-3,7H,4-5H2,(H,15,16)
- InChIKey: AFYKLSLZCRRMLP-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC(=O)O)C1=CC=C2C(=C1)OCO2)(F)F
計算された属性
- せいみつぶんしりょう: 262.04529325g/mol
- どういたいしつりょう: 262.04529325g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 55.8Ų
3-(1,3-Dioxaindan-5-yl)-4,4,4-trifluorobutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1991771-0.5g |
3-(1,3-dioxaindan-5-yl)-4,4,4-trifluorobutanoic acid |
1369123-21-6 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-1991771-0.05g |
3-(1,3-dioxaindan-5-yl)-4,4,4-trifluorobutanoic acid |
1369123-21-6 | 0.05g |
$983.0 | 2023-09-16 | ||
| Enamine | EN300-1991771-5.0g |
3-(1,3-dioxaindan-5-yl)-4,4,4-trifluorobutanoic acid |
1369123-21-6 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1991771-0.25g |
3-(1,3-dioxaindan-5-yl)-4,4,4-trifluorobutanoic acid |
1369123-21-6 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-1991771-1g |
3-(1,3-dioxaindan-5-yl)-4,4,4-trifluorobutanoic acid |
1369123-21-6 | 1g |
$1172.0 | 2023-09-16 | ||
| Enamine | EN300-1991771-0.1g |
3-(1,3-dioxaindan-5-yl)-4,4,4-trifluorobutanoic acid |
1369123-21-6 | 0.1g |
$1031.0 | 2023-09-16 | ||
| Enamine | EN300-1991771-10.0g |
3-(1,3-dioxaindan-5-yl)-4,4,4-trifluorobutanoic acid |
1369123-21-6 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1991771-10g |
3-(1,3-dioxaindan-5-yl)-4,4,4-trifluorobutanoic acid |
1369123-21-6 | 10g |
$5037.0 | 2023-09-16 | ||
| Enamine | EN300-1991771-2.5g |
3-(1,3-dioxaindan-5-yl)-4,4,4-trifluorobutanoic acid |
1369123-21-6 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-1991771-5g |
3-(1,3-dioxaindan-5-yl)-4,4,4-trifluorobutanoic acid |
1369123-21-6 | 5g |
$3396.0 | 2023-09-16 |
3-(1,3-Dioxaindan-5-yl)-4,4,4-trifluorobutanoic acid 関連文献
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
1369123-21-6 (3-(1,3-Dioxaindan-5-yl)-4,4,4-trifluorobutanoic acid) 関連製品
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
